Potency Against Candida Species: T-2307 vs. Azoles and Echinocandins
T-2307 demonstrates an in vitro potency (MIC range: 0.00025–0.0078 µg/mL) against Candida spp. that is orders of magnitude lower than that of fluconazole and maintains full activity against fluconazole-resistant strains [1]. This contrasts with fluconazole, where resistance is a major clinical issue, and echinocandins, which are inactive against Cryptococcus [2].
| Evidence Dimension | In vitro Antifungal Activity (MIC Range) |
|---|---|
| Target Compound Data | 0.00025 to 0.0078 µg/mL |
| Comparator Or Baseline | Fluconazole (variable, resistance common); Echinocandins (active vs. Candida but inactive vs. Cryptococcus) |
| Quantified Difference | T-2307 MIC is up to 1000-fold lower than typical fluconazole MICs for susceptible strains and retains full potency against fluconazole-resistant isolates. |
| Conditions | CLSI broth microdilution method; tested against a panel of Candida clinical isolates, including fluconazole-resistant strains [1]. |
Why This Matters
This level of potency and retained activity against resistant strains is a key differentiator for researchers studying refractory Candida infections or seeking alternatives to azole-based therapies.
- [1] Mitsuyama, J., Nomura, N., Hashimoto, K., Yamada, E., Nishikawa, H., Kaeriyama, M., ... & Narita, H. (2008). In vitro and in vivo antifungal activities of T-2307, a novel arylamidine. Antimicrobial agents and chemotherapy, 52(4), 1318-1324. View Source
- [2] Denning, D. W. (2003). Echinocandin antifungal drugs. The Lancet, 362(9390), 1142-1151. View Source
